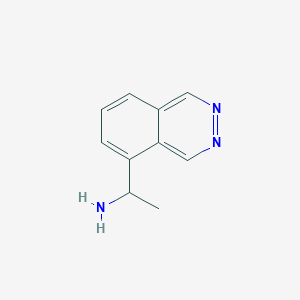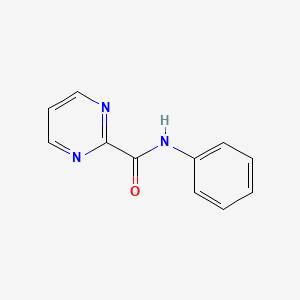
Bis(2,4-bis(hexyloxy)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-bis(hexyloxy)phenyl)amine is an organic compound with the molecular formula C36H59NO4 and a molecular weight of 569.86 g/mol . It is known for its unique chemical structure, which includes two hexyloxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Bis(2,4-bis(hexyloxy)phenyl)amine typically involves the reaction of 2,4-bis(hexyloxy)phenylamine with appropriate reagents under controlled conditions. One common method involves the use of a condensation reaction, where the starting materials are reacted in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Bis(2,4-bis(hexyloxy)phenyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines .
Scientific Research Applications
Bis(2,4-bis(hexyloxy)phenyl)amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential use in drug development and as a probe for studying biological processes . In the field of medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of dye-sensitized solar cells due to its efficient light-harvesting properties .
Mechanism of Action
The mechanism of action of Bis(2,4-bis(hexyloxy)phenyl)amine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bis(2,4-bis(hexyloxy)phenyl)amine can be compared with other similar compounds, such as Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine . While both compounds share similar structural features, this compound is unique in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as dye-sensitized solar cells, where its specific properties enhance performance .
Properties
Molecular Formula |
C36H59NO4 |
|---|---|
Molecular Weight |
569.9 g/mol |
IUPAC Name |
N-(2,4-dihexoxyphenyl)-2,4-dihexoxyaniline |
InChI |
InChI=1S/C36H59NO4/c1-5-9-13-17-25-38-31-21-23-33(35(29-31)40-27-19-15-11-7-3)37-34-24-22-32(39-26-18-14-10-6-2)30-36(34)41-28-20-16-12-8-4/h21-24,29-30,37H,5-20,25-28H2,1-4H3 |
InChI Key |
DNODBTHQEFNZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)






![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)

